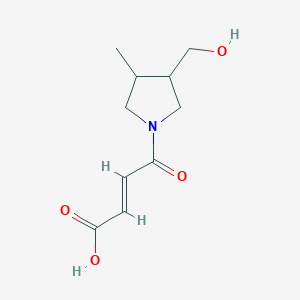

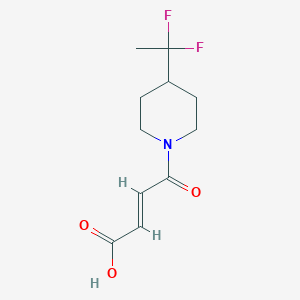

![molecular formula C11H15ClN4O B1491098 3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine CAS No. 2097951-38-5](/img/structure/B1491098.png)

3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Overview

Description

Synthesis Analysis

The synthesis of similar compounds, such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives, involves the condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux . The synthesis of carbohydrazide was accomplished in six steps from commercially available 2-amino pyrimidine .Scientific Research Applications

Neuropharmacology

This compound has been identified as a potential modulator of the P2X7 receptor . The P2X7 receptor is a ligand-gated ion channel that plays a significant role in the immune system and is involved in various neurological processes. Modulation of this receptor can influence neuroinflammatory responses and has implications in treating neurodegenerative disorders, such as Alzheimer’s disease and multiple sclerosis.

Sleep Disorders

Research indicates that derivatives of tetrahydroimidazo[1,2-a]pyrazine exhibit sleep-promoting activity . By fine-tuning the pivotal phenethyl motif, scientists have optimized the potency and brain penetration of these derivatives, which could lead to new treatments for sleep disorders like insomnia.

Analgesic Development

The modulation of P2X7 receptors by 3-Chloro-7-prolyl derivatives can also be harnessed for developing analgesics . Since P2X7 receptors are associated with inflammatory and neuropathic pain, antagonizing these receptors could provide relief from chronic pain conditions without the side effects of traditional painkillers.

Anti-Inflammatory Therapies

Given its role in modulating proinflammatory cytokines through P2X7 receptors, this compound could be used to develop anti-inflammatory medications . It could potentially treat conditions like rheumatoid arthritis or osteoarthritis by reducing inflammation and associated pain.

Antibacterial Agents

There is evidence that tetrahydroimidazo[1,2-a]pyrazine derivatives have antibacterial properties . The synthesis of novel derivatives has shown efficacy against various bacterial strains, which could lead to the development of new antibiotics.

Signal Transduction Research

Compounds like 3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine can be used to study signal transduction pathways . By inhibiting specific G-proteins, researchers can dissect the signaling mechanisms within cells, which is crucial for understanding cellular responses to external stimuli.

properties

IUPAC Name |

(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-pyrrolidin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN4O/c12-9-6-14-10-7-15(4-5-16(9)10)11(17)8-2-1-3-13-8/h6,8,13H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQLARGZWFUBDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)N2CCN3C(=NC=C3Cl)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

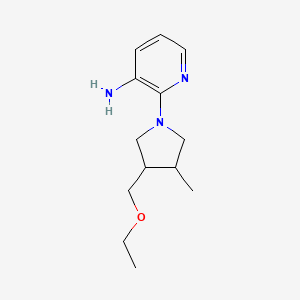

![7-(azidomethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491015.png)

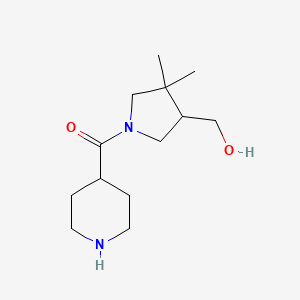

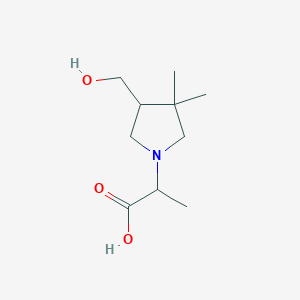

![2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)butanoic acid](/img/structure/B1491018.png)

![3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-amine](/img/structure/B1491019.png)

![2-Chloro-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1491028.png)

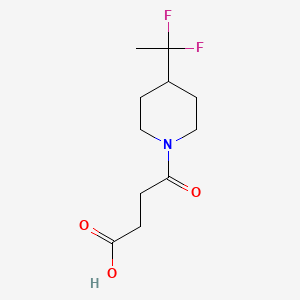

![(E)-4-oxo-4-(2-oxa-7-azaspiro[3.5]nonan-7-yl)but-2-enoic acid](/img/structure/B1491030.png)

![1-Oxa-9-azaspiro[5.5]undecane-9-carboximidamide](/img/structure/B1491037.png)

![2-Azido-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B1491038.png)